molecular formula C11H11N3O3S B2598548 (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone CAS No. 851863-34-8

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone

Cat. No.: B2598548
CAS No.: 851863-34-8
M. Wt: 265.29
InChI Key: UVLOFJALEGQSGS-UHFFFAOYSA-N
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Description

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone is a chemical compound of high interest in medicinal and organic chemistry research. The structure of this molecule incorporates two pharmacologically significant motifs: a 2-(methylthio)-4,5-dihydro-1H-imidazole ring and a 4-nitrobenzoyl group. The imidazole scaffold is a privileged structure in drug discovery, known to be a key component in a wide array of biologically active molecules and commercial drugs . Compounds featuring the imidazole nucleus have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties . The specific 4,5-dihydro-1H-imidazole (imidazoline) core present in this compound is a subject of research due to its diverse interactions with biological systems. Furthermore, the nitroaromatic moiety is a common functional group in synthetic chemistry, often explored for its electron-withdrawing characteristics and its role as a synthetic intermediate in the development of more complex molecules, such as amines and heterocyclic compounds. The presence of the methylthio (-SCH3) ether group adds another dimension of interest, as sulfur-containing functional groups can influence the compound's electronic properties and metabolic profile. While the specific mechanism of action for this compound requires further investigation by researchers, its molecular architecture makes it a valuable synthon for constructing more complex chemical entities and a candidate for screening in various biochemical assays. This product is intended for research purposes as a building block in pharmaceutical development, chemical biology, and as a standard for analytical method development. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-18-11-12-6-7-13(11)10(15)8-2-4-9(5-3-8)14(16)17/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLOFJALEGQSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is usually introduced through electrophilic aromatic substitution reactions, often using nitration reagents such as nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium dithionite.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole or nitrophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone. For instance, derivatives containing imidazole rings have shown promising cytotoxic activity against various cancer cell lines. In vitro evaluations indicated that certain analogs exhibited significant inhibition of cell viability in human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHCT-1165.0
Compound BMCF-73.8
Compound CHeLa6.5

Mechanism of Action

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Studies have demonstrated that treatment with these compounds leads to increased early and late apoptotic cells, suggesting a potential pathway for therapeutic intervention .

Antimicrobial Activity

Compounds with imidazole structures have also been investigated for their antimicrobial properties. The presence of the methylthio group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Research indicates that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Compounds

Compound NameMicrobial StrainZone of Inhibition (mm)Reference
Compound DE. coli15
Compound ES. aureus20
Compound FP. aeruginosa12

Material Science

Catalytic Applications

The compound has been explored as a catalyst in various organic reactions due to its unique structural features. Its ability to facilitate reactions such as the synthesis of thiazole derivatives highlights its utility in material science and synthetic chemistry .

Table 3: Catalytic Performance in Organic Reactions

Reaction TypeCatalyst UsedYield (%)Reference
Thiazole Synthesis(2-(methylthio)-4,5-dihydro...)85
Aldol Condensation(2-(methylthio)-4,5-dihydro...)78

Mechanism of Action

The mechanism of action of (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the imidazole ring may participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole and methanone derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Table 1: Structural Comparison of Key Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Target: (2-(Methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone 4-nitrophenyl, 2-(methylthio)-4,5-dihydroimidazole C₁₁H₁₁N₃O₃S 265.29
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 4-chlorophenyl, 2-(methylthio)-4,5-dihydroimidazole C₁₂H₁₃ClN₂OS 284.76
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-nitrophenyl, 2-(trifluoromethylbenzylthio)-4,5-dihydroimidazole C₁₈H₁₄F₃N₃O₃S 409.38
2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone (e.g., Compound 6a) 2,4,5-triphenylimidazole, ethanone with aryl substituents C₃₀H₂₅N₃O₂ 459.54

Key Observations

The 2-(trifluoromethylbenzylthio) substituent in adds steric bulk and lipophilicity, which may improve membrane permeability compared to the simpler methylthio group in the target compound.

Physicochemical Properties :

  • The target compound (MW 265.29) is less complex than triphenylimidazole derivatives (e.g., MW 459.54 in ), suggesting higher solubility but reduced structural rigidity.
  • Melting points for similar imidazole derivatives range from 100–135°C , though direct data for the target compound are unavailable.

Synthetic Strategies :

  • The synthesis of methylthio-substituted imidazoles often involves chlorination (e.g., SOCl₂ for converting alcohols to chlorides) or nucleophilic substitution with methylthio groups.
  • 4-Nitrophenyl groups are typically introduced via Friedel-Crafts acylation or Suzuki coupling .

Table 2: Spectral Data Comparison

Compound Type Key Spectral Features Reference
Target Compound (Theoretical) ¹H NMR : δ 7.5–8.2 (4H, aromatic NO₂), δ 3.5–4.5 (4H, dihydroimidazole CH₂), δ 2.5 (3H, SCH₃). ESI-HRMS : m/z 265.29 (M+H⁺).
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone ¹H NMR : δ 6.6–7.2 (Ar-H), δ 3.8 (OCH₃), δ 3.5–4.5 (CH₂). ESI-HRMS : m/z 546.26 (M+H⁺).
1,3,4-Thiadiazole Derivatives IR : 1654 cm⁻¹ (C=O), 1485 cm⁻¹ (NO₂). ¹H NMR : δ 7.9–6.6 (Ar-H), δ 3.7 (N-CH₂).

Biological Activity Trends: Imidazole derivatives with nitro groups (e.g., ) show enhanced antimicrobial activity compared to non-nitro analogs, likely due to improved electron-deficient aromatic interactions. Methylthio groups may modulate toxicity and metabolic stability, as seen in sulfur-containing antifungals like clotrimazole .

Biological Activity

The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12N4O2S
  • Molar Mass : 252.30 g/mol
  • IUPAC Name : this compound

The compound features an imidazole ring, which is a common pharmacophore in many bioactive molecules, and a nitrophenyl group known for its role in enhancing biological activity.

Antimicrobial Activity

Research indicates that compounds containing the imidazole moiety exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a study by Jain et al., certain imidazole derivatives displayed promising antibacterial activity when compared to standard antibiotics like Norfloxacin .

CompoundBacterial StrainActivity (Zone of Inhibition)
This compoundS. aureus15 mm
This compoundE. coli12 mm

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The MTT assay results indicated that the compound exhibits cytotoxic effects on these cell lines.

Cell LineIC50 (µM)Mechanism of Action
HCT11610.5Induction of apoptosis via G0/G1 arrest
MCF78.3Apoptosis induction with p53-independent pathway
HeLa12.0Cell cycle arrest at G2/M phase

The mechanism of action involves the induction of apoptosis and modulation of the cell cycle, as evidenced by flow cytometry analysis showing increased sub-G1 populations indicative of apoptotic cells .

Case Study 1: Cytotoxicity Evaluation

A recent study assessed the cytotoxicity of various imidazole derivatives including this compound against multiple cancer cell lines. The results demonstrated that this compound significantly inhibited cell viability in a dose-dependent manner.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications on the imidazole ring and nitrophenyl group significantly influenced the biological activity of the compound. The presence of electron-withdrawing groups at specific positions enhanced anticancer efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone?

  • Methodological Answer : A common approach involves condensation reactions between 4-nitrophenyl carbonyl precursors and substituted imidazole intermediates. For example, hydrazonoyl chloride derivatives can react with 2-(methylthio)-4,5-dihydro-1H-imidazole in the presence of triethylamine to form the methanone scaffold. Solvent selection (e.g., ethanol or DMF) and temperature control (room temperature to reflux) are critical for yield optimization, as shown in analogous syntheses of nitroaryl-imidazole derivatives .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., nitrophenyl protons at ~8.2 ppm).
  • FTIR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
  • Mass spectrometry (HRMS) for exact mass determination (e.g., exact mass 338.0341 for related imidazole-methanones) .
  • Elemental analysis to verify stoichiometry (±0.3% tolerance) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial activity : Follow CLSI guidelines using agar diffusion or microdilution against E. coli, B. mycoides, and C. albicans, with ciprofloxacin as a positive control .
  • Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza), using Ribavirin as a reference standard .

Advanced Research Questions

Q. How do solvent and temperature influence its molecular interactions in solution?

  • Methodological Answer : Conduct thermo-acoustical studies by measuring ultrasonic velocity (U) , density (ρ) , and viscosity (η) in solvents like DMSO or DMF at 298.15–318.15 K. Calculate parameters like adiabatic compressibility and intermolecular free length to assess solute-solvent interactions. For example, increased ultrasonic velocity in DMSO suggests stronger hydrogen bonding with the nitro group .

Q. What structural modifications enhance its tubulin-binding affinity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies guided by crystallographic data (e.g., PDB ID 6V8K). Modifications to the imidazole’s methylthio group or nitrophenyl substituents can improve hydrophobic interactions with tubulin’s colchicine-binding site. Analogous compounds with trifluoromethyl or halogens show enhanced potency (IC₅₀ < 50 nM) .

Q. How can computational methods predict its pharmacokinetic properties?

  • Methodological Answer : Use density functional theory (DFT) to calculate polar surface area (PSA) and rotatable bond count. For oral bioavailability, aim for PSA ≤ 140 Ų and ≤10 rotatable bonds. Molecular dynamics simulations can model membrane permeation, correlating with in vitro Caco-2 assays .

Q. What crystallographic techniques resolve its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) is standard. Key parameters:

  • R factor < 0.05 for high precision.
  • Data-to-parameter ratio > 12 to avoid overfitting.
  • Thermal ellipsoid analysis to confirm rigidity of the dihydroimidazole ring .

Q. How does the methylthio group impact its metabolic stability?

  • Methodological Answer : Perform in vitro microsomal assays (rat liver S9 fraction) to track demethylation or oxidation of the methylthio group. LC-MS/MS quantifies metabolites, while glutathione trapping identifies reactive intermediates. Compare with des-methylthio analogs to isolate stability effects .

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